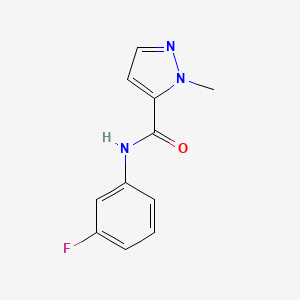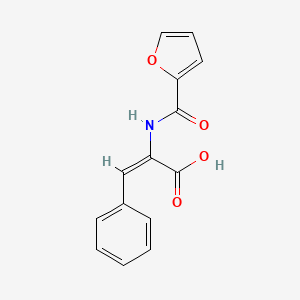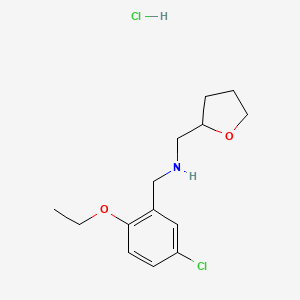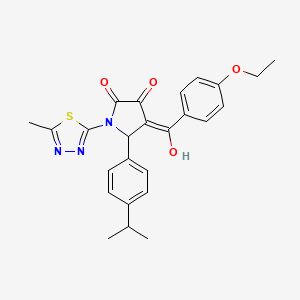
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FMF-04-159-1, is a synthetic compound that has recently gained attention in the scientific community. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in various physiological processes such as pain modulation, appetite regulation, and inflammation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has potential therapeutic benefits in various diseases.
Mecanismo De Acción
The primary mechanism of action of N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is through inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. Activation of cannabinoid receptors has been shown to have various physiological effects such as pain modulation, appetite regulation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical models, it has been shown to have analgesic effects by reducing pain sensitivity. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has anxiolytic effects by reducing anxiety-like behavior in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which allows for specific targeting of the endocannabinoid system. It also has good solubility in various solvents, which allows for easy formulation for in vivo studies. However, one limitation is its low aqueous solubility, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential therapeutic benefits in various diseases such as neuropathic pain, anxiety disorders, and inflammatory bowel disease. Another area of interest is its potential use as a tool compound for studying the endocannabinoid system. Additionally, there is interest in developing more potent and selective inhibitors of FAAH based on the structure of this compound.
Métodos De Síntesis
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 3-fluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 3-fluoro-N-(1-methyl-1H-pyrazol-5-yl)aniline. This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) to form this compound.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. In addition, it has potential therapeutic benefits in various diseases such as neuropathic pain, anxiety disorders, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQWQQORAGTANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5437870.png)
![N-3-pyridinyl-N'-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1,2-ethanediamine dihydrochloride](/img/structure/B5437871.png)
![N-ethyl-N-({3-[(2-methylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5437879.png)
![{4-[(2-adamantyloxy)carbonyl]-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B5437885.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5437896.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5437941.png)
![(3R*,3aR*,7aR*)-1-[(2-methoxyethoxy)acetyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5437950.png)
![5-chloro-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5437953.png)
![6-[2-(4-ethoxyphenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5437960.png)